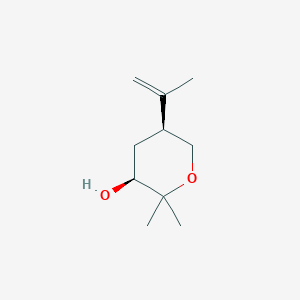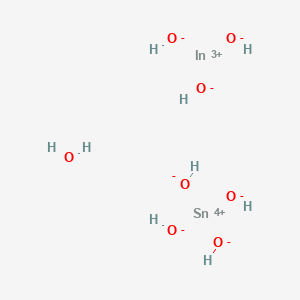![molecular formula C14H26O2Si B12574465 Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- CAS No. 203131-20-8](/img/structure/B12574465.png)
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- is a chemical compound with the molecular formula C18H34O3Si. It is known for its unique structure, which includes a silane core bonded to three isopropyl groups and a 5-methyl-2-furanyl group. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- typically involves the reaction of a silane precursor with isopropyl and 5-methyl-2-furanyl groups under controlled conditions. One common method involves the use of a rhodium(II)-catalyzed reaction of N-sulfonyl-1,2,3-triazoles with 2-(siloxy)furans . The reaction conditions, such as temperature, pressure, and solvent, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. The use of advanced catalysts and automated systems further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the compound into simpler silane derivatives.
Substitution: The isopropyl and 5-methyl-2-furanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield silanol derivatives, while substitution reactions can produce a wide range of functionalized silanes.
科学研究应用
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- has numerous applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals.
Industry: It is used in the production of advanced materials, such as coatings and adhesives, due to its unique chemical properties.
作用机制
The mechanism of action of Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic reactions. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis.
相似化合物的比较
Similar Compounds
- Silane, tris(1-methylethyl)[(4-methyl-2-furanyl)oxy]-
- Silane, tris(1-methylethyl)[(2-methyl-1-propen-1-yl)oxy]-
- Silane, tris[(1-methylethenyl)oxy]phenyl-
Uniqueness
Silane, tris(1-methylethyl)[(5-methyl-2-furanyl)oxy]- is unique due to its specific structural configuration, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable compound in various applications.
属性
CAS 编号 |
203131-20-8 |
|---|---|
分子式 |
C14H26O2Si |
分子量 |
254.44 g/mol |
IUPAC 名称 |
(5-methylfuran-2-yl)oxy-tri(propan-2-yl)silane |
InChI |
InChI=1S/C14H26O2Si/c1-10(2)17(11(3)4,12(5)6)16-14-9-8-13(7)15-14/h8-12H,1-7H3 |
InChI 键 |
QHWSSAAHNHGDEN-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(O1)O[Si](C(C)C)(C(C)C)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![N-{2-Chloro-4-[(oxiran-2-yl)methoxy]phenyl}acetamide](/img/structure/B12574414.png)

![2'-Phenylspiro[cyclopentane-1,1'-indene]](/img/structure/B12574422.png)
![6-Methyl-5-[2-(3-nitrophenyl)ethenyl]-1,2,4-triazine-3(2H)-thione](/img/structure/B12574433.png)
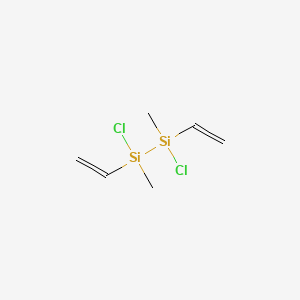
![1-[2-(Methoxymethoxy)-5-methylphenyl]-4-methyl-1H-imidazole](/img/structure/B12574446.png)
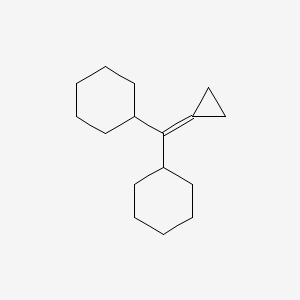
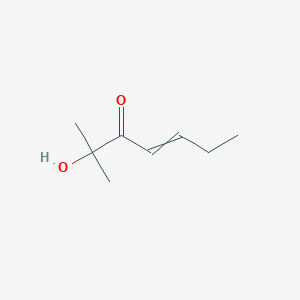
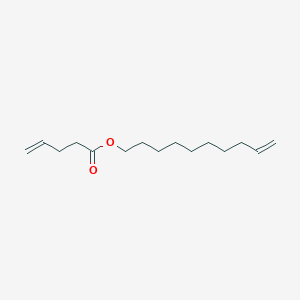
![2-[(4S)-4-(Cyclohexylmethyl)-4,5-dihydro-1,3-oxazol-2-yl]pyridine](/img/structure/B12574462.png)
